(S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride
Description
Properties
IUPAC Name |
2-[(2S)-pyrrolidin-2-yl]pyridine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c1-2-6-10-8(4-1)9-5-3-7-11-9;;/h1-2,4,6,9,11H,3,5,7H2;2*1H/t9-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPEKHJMFAUWFGV-WWPIYYJJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CC=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](NC1)C2=CC=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of pyridine derivatives with pyrrolidine in the presence of a suitable catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired stereochemistry is achieved.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction parameters are meticulously controlled to maximize yield and purity. The process may also include steps for purification and crystallization to obtain the dihydrochloride salt form.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the pyridine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in polar solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction can produce various reduced forms of the compound.
Scientific Research Applications
Neuropharmacology
(S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride has been investigated for its interaction with nicotinic acetylcholine receptors (nAChRs), which are critical in neurotransmission and have implications in neurodegenerative diseases.
- Mechanism of Action : The compound acts as a ligand for nAChRs, potentially influencing cognitive functions such as learning and memory. Research indicates that it may serve as a partial agonist at specific nAChR subtypes, which could be beneficial in treating conditions like Alzheimer's and Parkinson's diseases .
- Case Study : A study demonstrated that compounds similar to this compound exhibited antidepressant effects and reduced nicotine self-administration in animal models, suggesting potential therapeutic benefits for addiction treatment .
Medicinal Chemistry
The compound is being explored as a precursor for synthesizing other pharmacologically active agents. Its structural characteristics allow for modifications that can enhance efficacy against various targets.
- Synthetic Pathways : The synthesis typically involves nucleophilic substitution reactions, where the pyrrolidinyl group is introduced to the pyridine ring. This process can be optimized using continuous flow chemistry techniques to improve yield and purity .
Agricultural Applications
Research has indicated that this compound possesses insecticidal properties, making it a candidate for developing new agrochemicals.
- Insecticidal Activity : Studies have shown effectiveness against pests such as aphids and whiteflies, highlighting its potential utility in pest management strategies .
Table 1: Biological Activities of this compound
Mechanism of Action
The mechanism of action of (S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Enantiomeric Pair: (R)- vs. (S)-Configuration
The enantiomer (R)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride (CAS: 2718120-94-4) shares identical physical properties (e.g., solubility, melting point) but exhibits divergent biological activity due to stereochemical differences. For instance, in receptor-binding assays, the S-enantiomer may show higher affinity for chiral targets like nicotinic acetylcholine receptors, whereas the R-form could be less active or inactive .
| Property | (S)-Enantiomer | (R)-Enantiomer |
|---|---|---|
| CAS Number | Not explicitly listed | 2718120-94-4 |
| Biological Activity | High receptor affinity | Reduced/inactive |
| Source | Custom synthesis | Typically in stock |
Structural Analogs with Substituted Linkages
Compounds like (S)-2-(Pyrrolidin-3-yloxy)pyridine dihydrochloride (CAS: 1029715-21-6) replace the direct pyrrolidine-pyridine bond with an oxygen bridge. Such analogs are often explored for improved pharmacokinetic profiles .
| Property | Target Compound | 3-yloxy Analog |
|---|---|---|
| Linkage | Direct C–C bond | Ether (–O–) bridge |
| Solubility (H₂O) | High (due to HCl salt) | Moderate |
| Applications | Ligand synthesis | Prodrug development |
Pyridine Ring Modifications
(S)-2-(2-Isopropylphenyl)pyrrolidine hydrochloride (CAS: 2383086-10-8) substitutes the pyridine ring with a phenyl group. This increases hydrophobicity and may enhance blood-brain barrier penetration but reduces hydrogen-bonding capacity, limiting use in aqueous-phase reactions .
Halogenated and Functionalized Derivatives
Brominated analogs like 5-bromopyrazolo[1,5-a]pyridine (CAS: 1264193-11-4) introduce halogen atoms, improving stability and enabling cross-coupling reactions. However, the dihydrochloride salt of the target compound offers superior solubility for biological assays compared to neutral halogenated derivatives .
Dihydrochloride Salts in Other Pharmacophores
Betahistine Hydrochloride (C₈H₁₂N₂·2HCl; CAS: 5579-84-0) is a histamine analog used clinically for vertigo. Unlike the target compound, its pyridine-ethylamine structure lacks a pyrrolidine ring, resulting in distinct mechanisms (e.g., vasodilation vs. receptor modulation) .
Key Research Findings
- Stereochemistry Matters : The S-configuration in the target compound is critical for enantioselective catalysis, as shown in asymmetric hydrogenation studies .
- Salt Form Advantages : Dihydrochloride salts generally exhibit higher crystallinity and stability than free bases, facilitating purification (e.g., via SHELX refinement tools ).
- Structural Flexibility : Oxygen-bridged analogs () are less toxic in cell-based assays but require higher doses for efficacy due to reduced bioavailability .
Biological Activity
(S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and findings from various studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a pyrrolidine moiety. This structural configuration is crucial for its interaction with biological targets. The compound can be synthesized through various methods, including cyclization processes that yield high purity and yield suitable for research applications.
The biological activity of this compound primarily arises from its ability to interact with specific receptors and enzymes. The pyridine ring facilitates π-π interactions, while the pyrrolidine moiety can form hydrogen bonds with target proteins. This dual interaction enhances the compound's affinity for biological targets, leading to various pharmacological effects.
Biological Activities
-
Antimicrobial Activity :
- Studies have shown that compounds related to (S)-2-(Pyrrolidin-2-yl)pyridine exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives demonstrated minimum inhibitory concentrations (MICs) as low as 3.12 μg/mL against Staphylococcus aureus .
- Neuroprotective Effects :
- Anti-inflammatory Properties :
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by modifications to its structure:
- Substitution on the Pyridine Ring : Variations in substituents can enhance or diminish receptor binding affinity.
- Pyrrolidine Modifications : Alterations in the pyrrolidine structure can affect the compound's ability to form hydrogen bonds, impacting its biological efficacy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-2-(Pyrrolidin-2-yl)pyridine dihydrochloride?
- Methodological Answer : The synthesis involves reacting 2-chloropyridine with pyrrolidine under basic conditions (e.g., potassium carbonate in DMF at 80–100°C). The dihydrochloride salt is obtained via HCl treatment. Key parameters include stoichiometric control (1:1.2 molar ratio of 2-chloropyridine to pyrrolidine) and purification by recrystallization in ethanol/water (3:1 v/v) to achieve >95% purity. Impurities such as unreacted pyrrolidine are removed via vacuum distillation .
Q. How should researchers characterize the compound’s structural integrity and purity?
- Methodological Answer : Use 1H/13C NMR to confirm stereochemistry and purity:
- Pyrrolidine protons: δ 1.6–2.1 (multiplet, CH₂), δ 2.8–3.2 (multiplet, N–CH₂).
- Pyridine protons: δ 7.4 (d, J = 5.1 Hz), δ 8.3 (d, J = 5.1 Hz).
- ESI-MS (positive mode) should show [M+H]⁺ at m/z 163.1 (free base) and [M+2HCl]⁺ at m/z 235.0. HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) ensures >98% purity .
Q. What are the primary applications of this compound in catalysis?
- Methodological Answer : It serves as a chiral ligand in asymmetric epoxidation and C–H oxidation reactions. For example, in Fe(II)-catalyzed epoxidation of alkenes, the (S)-configuration enhances enantioselectivity (up to 90% ee). Optimize reaction conditions using H₂O₂ as an oxidant and acetic acid as a co-catalyst at 0–4°C to minimize radical side reactions .
Advanced Research Questions
Q. How does stereochemical configuration influence catalytic efficiency in NHFe complexes?
- Methodological Answer : The (S)-configuration stabilizes perferryl intermediates (Fe(V)=O) via hydrogen bonding between the pyrrolidine N–H and the oxo ligand. Computational studies (DFT at B3LYP/6-311Glevel) show this lowers the activation barrier for O–O bond cleavage by 8–12 kcal/mol compared to racemic analogs. Validate using EPR spectroscopy** to detect Fe(III)-superoxo intermediates .
Q. How can researchers resolve contradictions in reported catalytic turnover numbers (TONs)?
- Methodological Answer : Discrepancies often arise from variations in substrate accessibility or oxidant decomposition rates . Standardize protocols by:
- Using anhydrous H₂O₂ (stabilized with 0.1 M H₃PO₄).
- Monitoring reaction progress via in-situ IR (C=O stretch at 1720 cm⁻¹ for epoxide formation).
- Comparing TONs under inert (N₂) vs. aerobic conditions to isolate oxidant effects .
Q. What strategies improve ligand stability under oxidative conditions?
- Methodological Answer :
- Electron-donating substituents : Introduce methyl groups at the pyrrolidine C3 position to reduce radical-mediated degradation.
- Co-ligands : Add carboxylates (e.g., acetate) to stabilize Fe(III) intermediates.
- Assess stability via accelerated aging tests (40°C, 75% humidity for 48 hrs) and quantify degradation by HPLC-MS .
Data Contradiction Analysis
Q. Why do some studies report low enantioselectivity despite using the (S)-isomer?
- Methodological Answer : Contradictions arise from solvent polarity and counterion effects . For example, using MeCN instead of CH₂Cl₂ reduces ee by 20–30% due to weakened Fe–ligand coordination. Test counterions (Cl⁻ vs. OTf⁻) to optimize chiral induction. Replicate results using circular dichroism (CD) to confirm ligand integrity post-reaction .
Experimental Design Tables
| Parameter | Optimized Condition | Impact on Yield/ee |
|---|---|---|
| Solvent | Dichloromethane | Maximizes ee (85–90%) |
| Oxidant | H₂O₂ (30% w/w, 1.5 equiv) | Minimizes overoxidation |
| Temperature | 0–4°C | Reduces radical pathways |
| Co-catalyst | Acetic acid (0.2 equiv) | Stabilizes Fe(V)=O intermediate |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
